

# Application Notes and Protocols for Assessing the Antifungal Efficacy of CKP-25

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## Compound of Interest

Compound Name: CKP-25

Cat. No.: B15567601

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## Introduction

**CKP-25** is an essential oil derived from the hybrid of *Cymbopogon khasiana* and *Cymbopogon pendulus*.<sup>[1]</sup> Preliminary studies have indicated its potential as an antifungal and antiaflatoxigenic agent. The proposed mechanism of action involves the disruption of cellular ergosterol and methylglyoxal biosynthesis in fungi.<sup>[1]</sup> These application notes provide a comprehensive set of experimental protocols to rigorously evaluate the antifungal efficacy of **CKP-25**, both in vitro and in vivo. The following protocols are based on established methodologies for antifungal susceptibility testing and have been adapted for the specific assessment of **CKP-25**.

## Data Presentation

### Table 1: In Vitro Susceptibility of Fungal Strains to CKP-25

Fungal Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans (ATCC 90028)		
Candida glabrata (ATCC 2001)		
Aspergillus fumigatus (ATCC 204305)		
Clinical Isolate 1		
Clinical Isolate 2		

**Table 2: Time-Kill Kinetics of CKP-25 against Candida albicans**

Time (hours)	Log10 CFU/mL (Control)	Log10 CFU/mL (0.5 x MIC)	Log10 CFU/mL (1 x MIC)	Log10 CFU/mL (2 x MIC)
0				
2				
4				
8				
12				
24				

**Table 3: Synergistic Activity of CKP-25 with Fluconazole against Candida albicans**

Combination	FIC of CKP-25	FIC of Fluconazole	FICI	Interpretation
CKP-25 + Fluconazole				

**Table 4: Inhibition of *Candida albicans* Biofilm Formation by CKP-25**

Concentration of CKP-25 (µg/mL)	Biofilm Biomass (OD570)	% Inhibition
Control	0	
0.25 x MIC		
0.5 x MIC		
1 x MIC		
2 x MIC		

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **CKP-25** that inhibits the visible growth of a fungus. The broth microdilution method is a standard and reproducible technique for this purpose.[\[2\]](#)[\[3\]](#)[\[4\]](#)

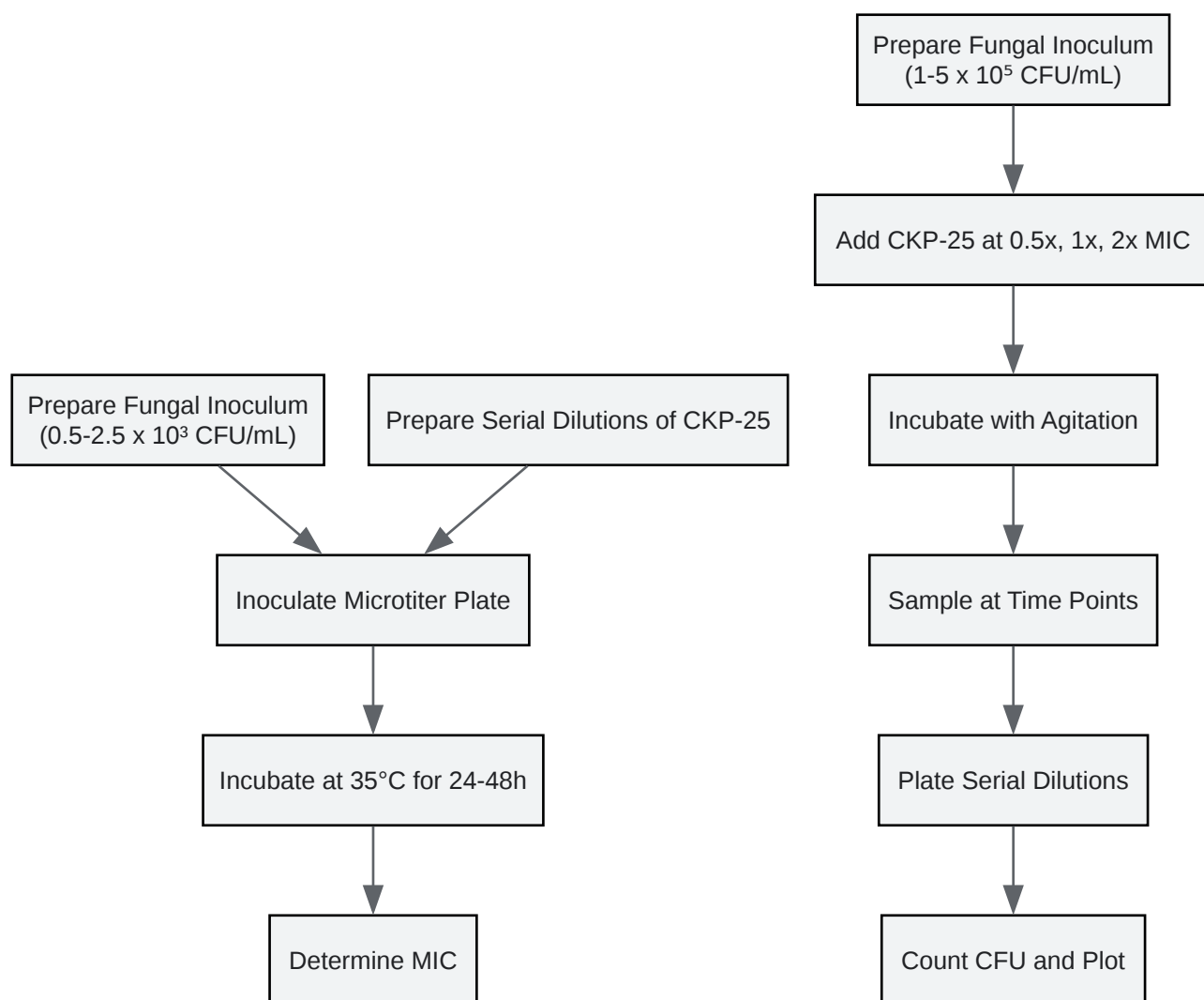
Materials:

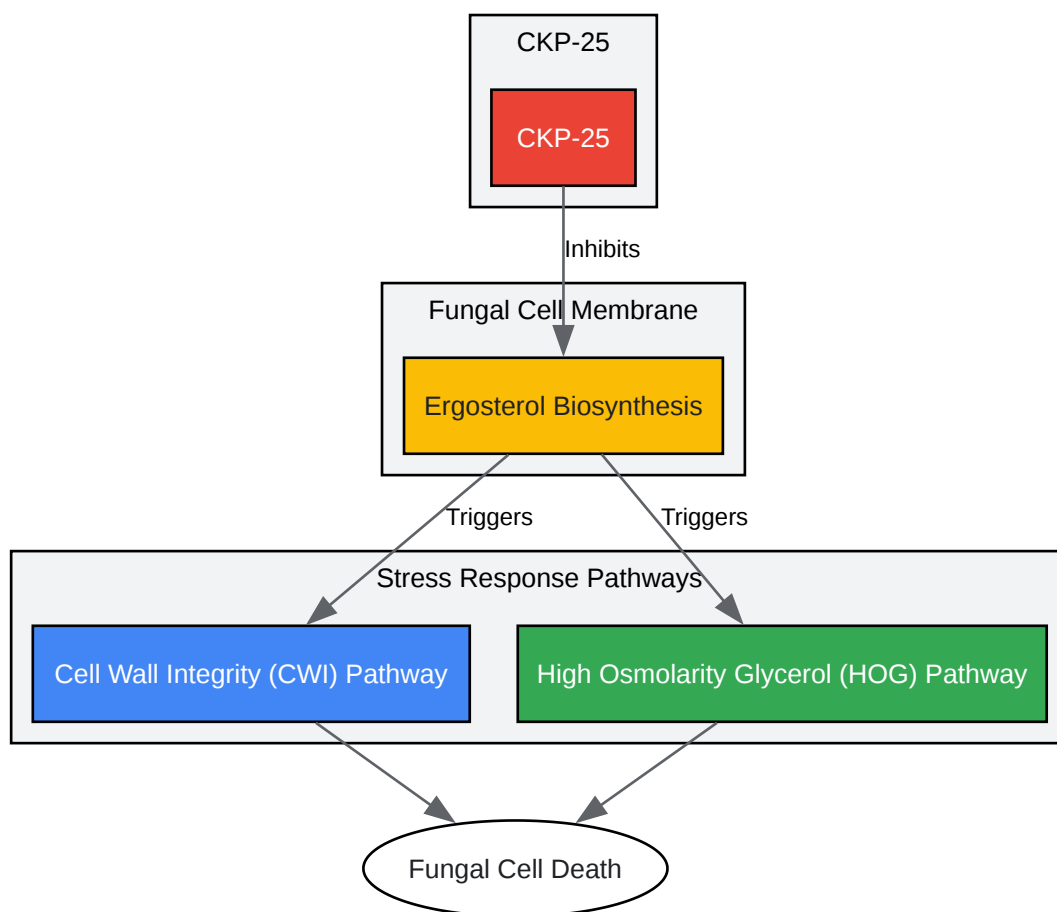
- **CKP-25** essential oil
- Fungal strains (e.g., *Candida* spp., *Aspergillus* spp.)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Dimethyl sulfoxide (DMSO) for dissolving **CKP-25**
- Sterile saline or phosphate-buffered saline (PBS)

- Sabouraud Dextrose Agar (SDA) plates

Procedure:

- Preparation of Fungal Inoculum:
  - Culture the fungal strain on an SDA plate at 35°C for 24-48 hours.
  - Harvest the fungal cells and suspend them in sterile saline.
  - Adjust the inoculum density to  $0.5\text{--}2.5 \times 10^3$  colony-forming units (CFU)/mL in RPMI-1640 medium.<sup>[5]</sup>
- Preparation of **CKP-25** Dilutions:
  - Prepare a stock solution of **CKP-25** in DMSO.
  - Perform serial two-fold dilutions of **CKP-25** in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
- Inoculation and Incubation:
  - Add 100 µL of the fungal inoculum to each well containing 100 µL of the **CKP-25** dilution.
  - Include a growth control well (inoculum without **CKP-25**) and a sterility control well (medium only).
  - Incubate the plates at 35°C for 24-48 hours.
- Reading the MIC:
  - The MIC is the lowest concentration of **CKP-25** that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.<sup>[2][4]</sup> This can be determined visually or by measuring the optical density at 490 nm.





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## References

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